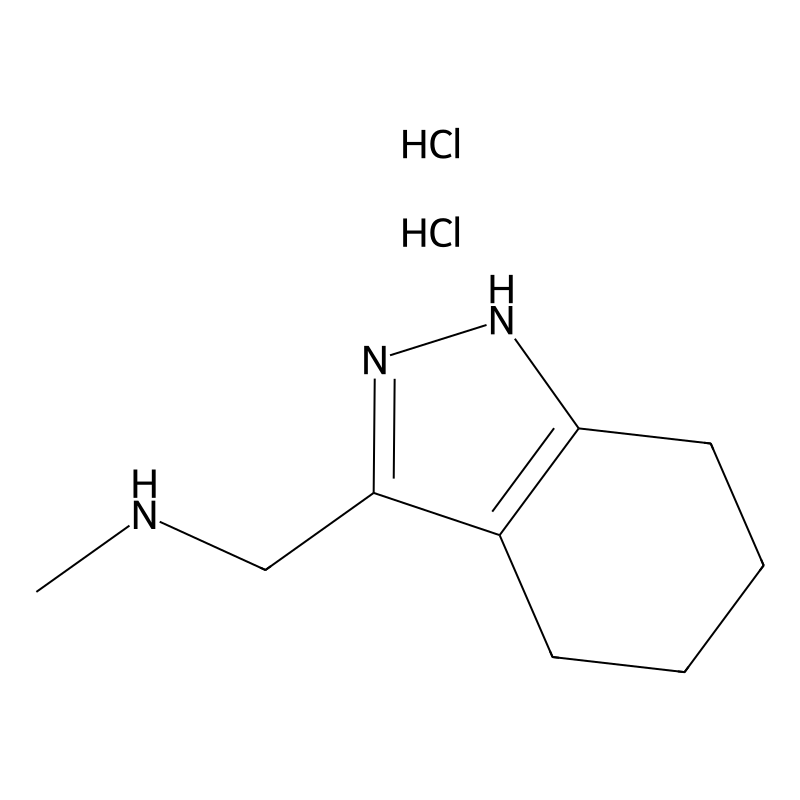

N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structure and properties. It has the CAS Number 1216920-41-0 and a molecular formula of C9H17Cl2N3, with a molecular weight of 238.16 g/mol. The compound features a tetrahydroindazole core, which is known for its diverse biological activities. The IUPAC name highlights its structural components, including the N-methyl group and the dihydrochloride salt form, which enhances its solubility in aqueous environments .

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions are common, allowing for the replacement of halogen atoms with other nucleophiles such as amines or thiols.

The biological activity of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride is notable due to its potential pharmacological effects. Compounds containing the tetrahydroindazole moiety have been studied for their roles in various therapeutic areas, including:

- Antidepressant Activity: Some derivatives exhibit effects that may be beneficial in treating mood disorders.

- Antimicrobial Properties: The compound may show efficacy against certain bacterial strains.

- Neuroprotective Effects: Research indicates potential applications in neurodegenerative diseases .

The synthesis of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride typically involves several steps:

- Preparation of Indazole Core: This often begins with the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine.

- Formation of Cyclic Intermediates: The reaction proceeds through hydrazine hydrate treatment to yield cyclic β-keto esters.

- Final Functionalization: Further steps involve functionalization to obtain the final compound.

N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders and infections.

- Research: Utilized in studies related to indazole derivatives and their biological implications.

Interaction studies are crucial for understanding how N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride interacts with biological systems:

- Receptor Binding Studies: Investigations into how the compound binds to specific receptors can elucidate its mechanism of action.

- Enzyme Inhibition: Studies may reveal whether it inhibits critical enzymes involved in disease pathways.

These studies help establish the therapeutic potential and safety profile of the compound.

N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride shares similarities with various indazole derivatives. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,5,6,7-Tetrahydroindazole | C8H11N3 | Known for antimicrobial properties and lower toxicity profiles. |

| 1-(4,5,6,7-Tetrahydroindazol-4-yl)methanamine | C8H15Cl2N3 | Exhibits potent inhibitory activity against human neutrophil elastase. |

| Methyl-(4,5,6,7-tetrahydroindazol-3-ylmethyl)-amine | C9H15N3 | Displays neuroprotective effects and potential antidepressant activity. |

The uniqueness of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride lies in its specific functional groups and their arrangement within the indazole framework. This arrangement confers distinct biological activities and chemical reactivity compared to similar compounds .